Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-
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Overview
Description
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with appropriate amines. For instance, the preparation of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- can be achieved through the reaction of benzenesulfonyl chloride with butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-butyl-: Another benzenesulfonamide derivative with similar structural features but different biological activities.
Thiazolone–benzenesulfonamide: Compounds containing a thiazolone scaffold linked to a benzenesulfonamide group, known for their antibacterial properties.
Uniqueness
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
76790-54-0 |
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Molecular Formula |
C12H18N2O2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-butyl-3-(2-methylphenyl)sulfonylthiourea |
InChI |
InChI=1S/C12H18N2O2S2/c1-3-4-9-13-12(17)14-18(15,16)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,17) |
InChI Key |
RIJFTBUPOSZXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NS(=O)(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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